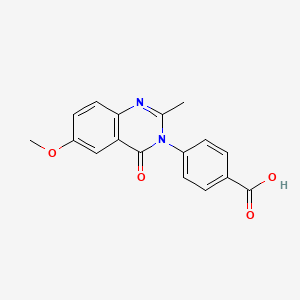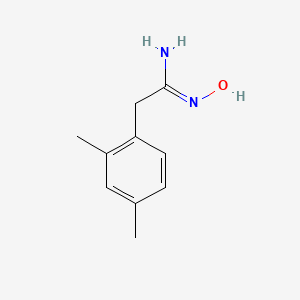![molecular formula C21H15F3N4O2S B2578106 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 941897-29-6](/img/structure/B2578106.png)
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered interest in multiple scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole core, followed by the formation of the pyridazine ring. Phenyl groups are then introduced via electrophilic aromatic substitution. Finally, the acetamide group is added using standard amide-forming reactions, often involving reagents like acyl chlorides or anhydrides under mild conditions.
Industrial Production Methods
On an industrial scale, production often optimizes reaction conditions to maximize yield and minimize costs. This might involve the use of catalysts, high-throughput techniques, and continuous flow reactors to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo a variety of chemical reactions:
Oxidation: : Can be oxidized at the methyl or phenyl positions using strong oxidizing agents like potassium permanganate.
Reduction: : Selective reduction can convert the oxo group to a hydroxyl group.
Substitution: : The trifluoromethyl phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Halides, amines.
Major Products
The products vary based on the specific reaction conditions but often include modified thiazole derivatives, substituted acetamides, and other functionalized pyridazines.
科学的研究の応用
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has broad applications in several scientific fields:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor.
Medicine: : Explored for its potential therapeutic effects, particularly in oncology and neurology.
Industry: : Utilized in the synthesis of advanced materials and as a precursor in the manufacture of dyes and pigments.
作用機序
The compound's mechanism of action often involves binding to specific molecular targets:
Molecular targets: : Enzymes, receptors, or nucleic acids.
Pathways involved: : Can disrupt critical biological pathways, leading to inhibition of cell growth or modulation of immune responses.
類似化合物との比較
Similar Compounds
2-(2-methylthiazol-4-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
4-oxo-7-phenylthiazolo[4,5-d]pyridazine derivatives
Trifluoromethyl-substituted thiazoles and pyridazines
Uniqueness
What sets 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide apart is its highly specific molecular structure, which imparts unique reactivity and biological activity. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it more effective in various applications.
So, what do you think about this compound's potential? Fascinating, right?
特性
IUPAC Name |
2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2S/c1-12-25-18-19(31-12)17(13-7-3-2-4-8-13)27-28(20(18)30)11-16(29)26-15-10-6-5-9-14(15)21(22,23)24/h2-10H,11H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSZUIWUFNNTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2578023.png)



![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2578030.png)
![N-cyclopropyl-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide](/img/structure/B2578033.png)

![N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2578037.png)



![4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2578042.png)


